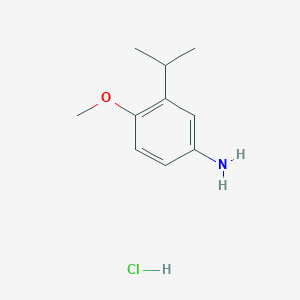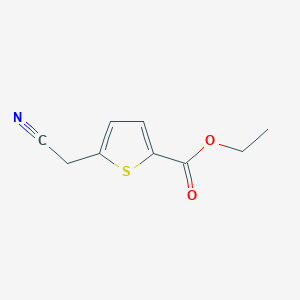![molecular formula C7H5ClN2O2S B1292684 1H-吡咯并[2,3-b]吡啶-3-磺酰氯 CAS No. 1001412-59-4](/img/structure/B1292684.png)
1H-吡咯并[2,3-b]吡啶-3-磺酰氯
描述
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S and a molecular weight of 216.65 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology. It is known for its reactivity and versatility in various chemical reactions, making it a valuable tool for scientists.
科学研究应用
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), exhibiting potent inhibitory activity . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFR1 . These interactions are essential for its inhibitory function, making it a valuable tool in biochemical research.
Cellular Effects
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of cancer cells, including 4T1 (mouse breast cancer cells), MDA-MB-231, and MCF-7 cancer cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory activity on FGFRs disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its binding interactions with biomolecules and enzyme inhibition. The compound acts as a hinge binder, forming hydrogen bonds with specific residues in the FGFR1 hinge region . This binding inhibits the activity of FGFRs, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . Additionally, 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride remains stable under specific storage conditions, such as at room temperature . Its stability may vary depending on the experimental conditions and the presence of other reactive compounds.
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity against FGFRs, leading to reduced tumor growth and increased apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibitory activity on FGFRs affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, it may interact with other enzymes involved in metabolic pathways, further influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can affect its inhibitory activity and overall efficacy in biochemical reactions.
Subcellular Localization
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall inhibitory activity on FGFRs and other enzymes.
准备方法
The synthesis of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
化学反应分析
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
作用机制
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonamide or sulfone derivatives. These reactions are often facilitated by the presence of a base, which helps to deprotonate the nucleophile and enhance its reactivity . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
3-pyridinesulfonyl chloride: Similar in structure but lacks the pyrrolo ring, making it less versatile in certain reactions.
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride: Contains an additional chlorine atom, which can influence its reactivity and applications.
The uniqueness of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride lies in its specific structure, which combines the pyrrolo and pyridine rings with a sulfonyl chloride group, providing a unique reactivity profile and making it suitable for a wide range of applications.
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZIHLRMHLLIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647175 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001412-59-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)




![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)


